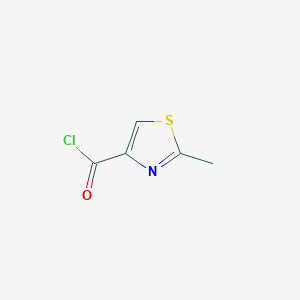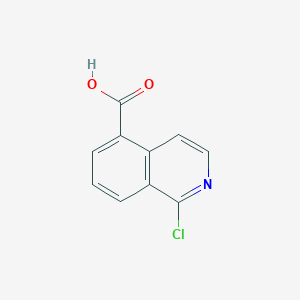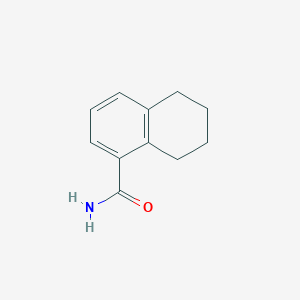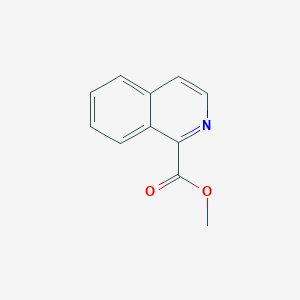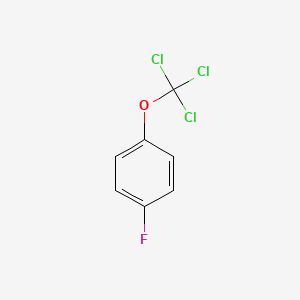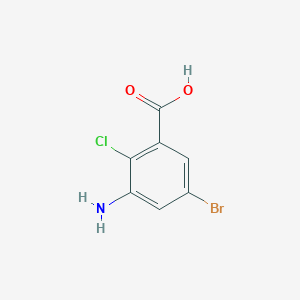
3-Amino-5-bromo-2-chlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-bromo-2-chlorobenzoic acid: is an organic compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol . This compound is characterized by the presence of amino, bromo, and chloro substituents on a benzoic acid core, making it a versatile intermediate in organic synthesis .
作用机制
Target of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically interact with various biological targets via nucleophilic substitution .
Mode of Action
The mode of action of 3-Amino-5-bromo-2-chlorobenzoic acid is likely to involve interactions with its targets through nucleophilic substitution . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group in the target molecule. The specifics of these interactions would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Given its structural similarity to benzylic halides, it might be involved in pathways where these compounds play a role .
Result of Action
Based on its potential mode of action, it could cause modifications in target molecules, leading to changes in their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .
生化分析
Biochemical Properties
3-Amino-5-bromo-2-chlorobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination
Cellular Effects
The effects of this compound on various types of cells and cellular processes are noteworthy. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause respiratory tract irritation and gastrointestinal irritation, indicating its impact on cellular processes . Understanding these effects is essential for evaluating the compound’s potential therapeutic or toxicological applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it participates in free radical reactions, where it loses the N-bromo atom and forms a succinimidyl radical . These molecular interactions are critical for understanding how the compound exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. For example, it has been observed that the proportion of dibromo impurity increases significantly as the reaction temperature changes . These temporal effects are essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Understanding the threshold effects, as well as any toxic or adverse effects at high doses, is crucial for evaluating the compound’s safety and efficacy. For instance, the compound has been shown to cause skin and eye irritation, indicating potential adverse effects at higher doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it participates in nucleophilic substitution reactions, which are part of its metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for understanding its localization and accumulation. The compound interacts with specific transporters and binding proteins, influencing its distribution. For instance, it has been observed to cause respiratory tract irritation, indicating its distribution within the respiratory system .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-2-chlorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Bromination: The 2-chlorobenzoic acid undergoes bromination to introduce the bromo substituent at the 5-position.
Amination: The brominated product is then subjected to amination to introduce the amino group at the 3-position.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Bromination: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Amination: Employing ammonia or an amine source under catalytic conditions.
化学反应分析
Types of Reactions: 3-Amino-5-bromo-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
科学研究应用
3-Amino-5-bromo-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
相似化合物的比较
- 2-Amino-3-bromo-5-methylbenzoic acid
- 2-Amino-3,5-dibromobenzoic acid
- 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
- 2-Amino-3-bromo-5-fluorobenzoic acid
- 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid .
Comparison:
- Uniqueness: 3-Amino-5-bromo-2-chlorobenzoic acid is unique due to the specific arrangement of amino, bromo, and chloro substituents on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
- Chemical Properties: Compared to similar compounds, it may exhibit different reactivity patterns and stability under various conditions.
- Biological Activity: The presence of different substituents can lead to variations in biological activity, influencing its potential use in medicinal chemistry and drug development .
属性
IUPAC Name |
3-amino-5-bromo-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCCUZBBWURDLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
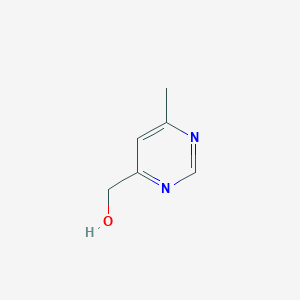
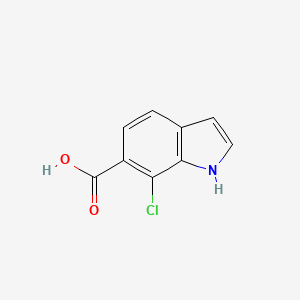

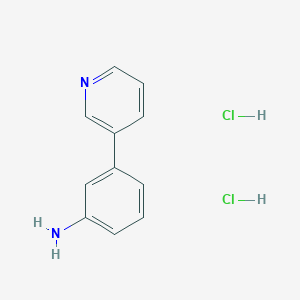
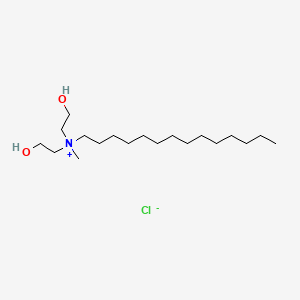

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

